molecular formula C8H7BrFNO B1406018 2-Bromo-3-fluoro-N-methylbenzamide CAS No. 1515410-78-2

2-Bromo-3-fluoro-N-methylbenzamide

Cat. No. B1406018
CAS RN: 1515410-78-2
M. Wt: 232.05 g/mol
InChI Key: KZALMVSYONYYEH-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C8H7BrFNO. It has a molecular weight of 232.05 . It is used as an intermediate in the synthesis of other compounds .


Synthesis Analysis

The synthesis of this compound involves several steps. The reaction mixture is hydrolyzed and extracted twice with dichloromethane. The organic layers are combined, washed with brine, dried over MgSO4, concentrated, and purified by flash column chromatography on silica gel to afford the intermediate methylamide as a white solid .


Molecular Structure Analysis

The molecular structure of this compound has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, density, and flash point are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

2-Bromo-3-fluoro-N-methylbenzamide is a compound of interest in organic synthesis and medicinal chemistry. Research on similar compounds, such as 2-Fluoro-4-bromobiphenyl, has demonstrated their utility as key intermediates in the synthesis of various pharmaceutical agents, including non-steroidal anti-inflammatory and analgesic materials. The development of practical synthesis methods for such bromo-fluoro compounds is crucial for their application in large-scale production, despite challenges such as the high costs associated with palladium use and the toxic nature of some reagents (Qiu, Gu, Zhang, & Xu, 2009).

Analytical and Detection Applications

Compounds like this compound can also serve as analytical tools or sensors in chemical and environmental analyses. For instance, the development of fluorescent chemosensors based on structural analogs has shown the potential for detecting various analytes, including metal ions and other environmental contaminants. The specific electronic and structural properties imparted by the bromo and fluoro substituents make these compounds suitable for such applications, enabling high selectivity and sensitivity in detection methods (Roy, 2021).

Environmental Impact Studies

The environmental impact of bromo-fluoro compounds, including potential derivatives of this compound, is another area of research. Studies on brominated flame retardants and their by-products, such as polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), have raised concerns about their environmental fate, toxicity, and potential for bioaccumulation. Research in this area aims to understand the environmental pathways, degradation mechanisms, and toxicological impacts of these compounds to inform regulatory policies and environmental protection measures (Zhang, Buekens, & Li, 2016).

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed and is suspected of causing genetic defects . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Biochemical Analysis

Biochemical Properties

2-Bromo-3-fluoro-N-methylbenzamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been identified as a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly found in brain tissue . By inhibiting PDE10A, this compound can modulate cyclic nucleotide signaling pathways, which are crucial for various cellular functions. Additionally, this compound interacts with androgen receptors, blocking the binding of androgens and preventing the recruitment of co-activators . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular responses.

Cellular Effects

This compound exerts notable effects on various cell types and cellular processes. In neuronal cells, the inhibition of PDE10A by this compound leads to altered cyclic nucleotide signaling, impacting neurotransmission and synaptic plasticity . Furthermore, its interaction with androgen receptors can influence gene expression and cellular metabolism in hormone-responsive cells . These effects underscore the compound’s ability to modulate cell signaling pathways and gene expression, ultimately affecting cellular function and metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. By binding to the active site of PDE10A, the compound inhibits the enzyme’s activity, leading to increased levels of cyclic nucleotides such as cAMP and cGMP . This elevation in cyclic nucleotide levels can activate downstream signaling pathways, resulting in various cellular responses. Additionally, the compound’s interaction with androgen receptors involves competitive inhibition, preventing the binding of natural ligands and subsequent receptor activation . These molecular interactions elucidate the compound’s mechanism of action at the biochemical level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of PDE10A activity, resulting in persistent alterations in cyclic nucleotide signaling . Additionally, the compound’s effects on androgen receptor signaling have been noted to persist over time, influencing gene expression and cellular function in hormone-responsive cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PDE10A activity, leading to enhanced cyclic nucleotide signaling and improved cognitive function in animal models . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of dosage optimization to achieve desired therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in specific metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes metabolic transformation via hepatic enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular targets, influencing metabolic flux and altering metabolite levels. The compound’s impact on metabolic pathways underscores its potential to modulate biochemical processes at the cellular level.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and accumulation in target cells . Additionally, its lipophilic nature allows it to cross cellular membranes, enabling its distribution to various cellular compartments . These transport and distribution properties are crucial for the compound’s bioavailability and efficacy in modulating cellular functions.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes and receptors . Additionally, post-translational modifications and targeting signals can direct the compound to specific cellular compartments, such as the nucleus or mitochondria . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.

properties

IUPAC Name

2-bromo-3-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-11-8(12)5-3-2-4-6(10)7(5)9/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZALMVSYONYYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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